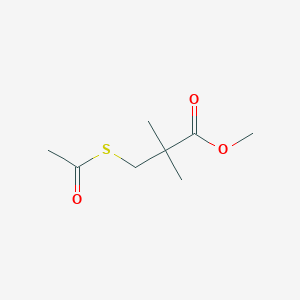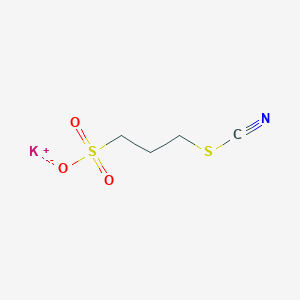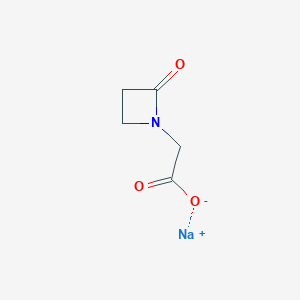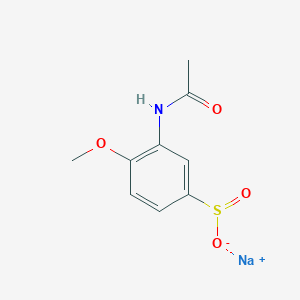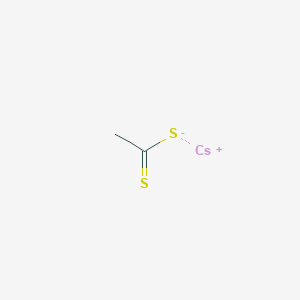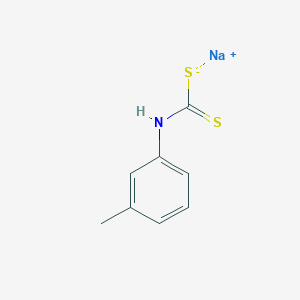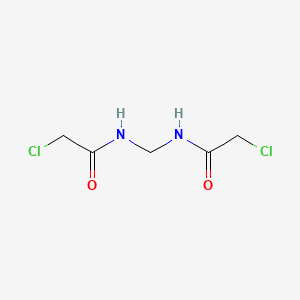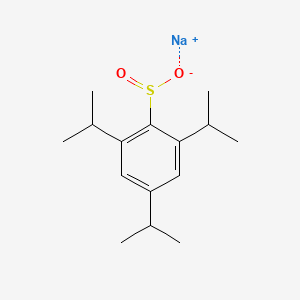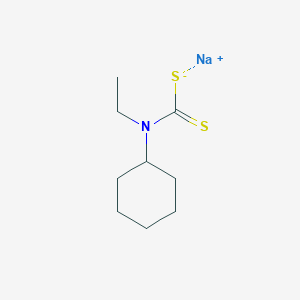![molecular formula C4H9NaO6S B6612244 sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol CAS No. 38365-73-0](/img/structure/B6612244.png)
sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol is a versatile chemical compound with the molecular formula C4H9NaO6S and a molecular weight of 208.17 g/mol. It is commonly used in scientific research due to its unique properties, making it suitable for diverse applications such as drug delivery systems, surfactants, and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol typically involves the reaction of ethylene glycol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in cell culture and protein assays due to its buffering capacity and stability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonate group can form ionic bonds with positively charged sites on proteins, affecting their structure and function. Additionally, its buffering capacity helps maintain the pH of biological systems, ensuring optimal conditions for enzymatic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol include:
- Sodium 2-(sulfonatooxy)ethanesulfonate
- Sodium 2-(sulfonatooxy)propane-1-ol
- Sodium 2-(sulfonatooxy)butane-1-ol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of properties, such as its specific molecular structure, stability, and buffering capacity. These characteristics make it particularly suitable for applications in biochemistry and molecular biology research.
Propiedades
IUPAC Name |
sodium;2-(2-hydroxyethoxy)ethyl sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S.Na/c5-1-2-9-3-4-10-11(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBGWTLTGPRZOB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOS(=O)(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
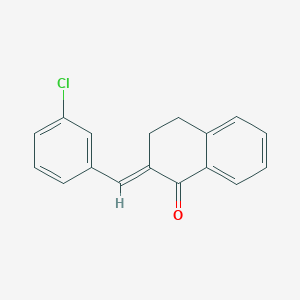

![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)
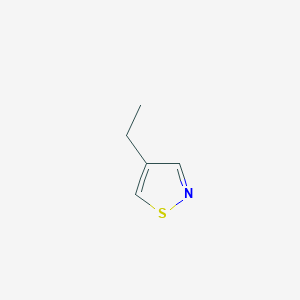
![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)
